molecular formula C14H11N5S B5710785 nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone

nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5710785
M. Wt: 281.34 g/mol
InChI Key: DHSSFTSBQDJPDV-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTB, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. NPTB is a thiosemicarbazone derivative that has shown promising results in various studies, including its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in DNA replication and repair. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also induce oxidative stress and disrupt cellular signaling pathways, leading to cell death.
Biochemical and Physiological Effects
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer properties, nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have antimicrobial and anti-inflammatory effects. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to modulate the immune system and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its relatively simple synthesis method and high yield. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is also stable and can be stored for long periods of time. However, one limitation of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone.

Future Directions

There are many potential future directions for research on nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also have applications in treating other diseases, such as parasitic infections and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, as well as its potential for clinical use.

Synthesis Methods

Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be synthesized through a multistep process involving the reaction of 2-acetylpyridine with thiosemicarbazide and subsequent reactions with various reagents to form the final product. The synthesis of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been optimized to produce high yields and purity.

Scientific Research Applications

Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its use as an anticancer agent. Studies have shown that nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can induce cell death in cancer cells and inhibit tumor growth in animal models. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its potential use in treating other diseases, such as parasitic infections and neurodegenerative disorders.

properties

IUPAC Name

4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-2-7-16-12(5-1)13-10-20-14(18-13)19-17-9-11-4-3-6-15-8-11/h1-10H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSSFTSBQDJPDV-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=CSC(=N2)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine

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